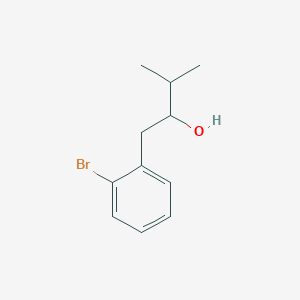![molecular formula C12H14BrClN2S B1523396 1-[2-(4-ブロモフェニル)-4-メチル-1,3-チアゾール-5-イル]エタン-1-アミン塩酸塩 CAS No. 1333686-32-0](/img/structure/B1523396.png)
1-[2-(4-ブロモフェニル)-4-メチル-1,3-チアゾール-5-イル]エタン-1-アミン塩酸塩
説明
1-(2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, also known as 4-Bromo-4-methylthiazolyl-1-ethanamine hydrochloride (BMTEH), is an organic compound with a wide range of applications in the sciences. It is a colorless, crystalline solid and has a molecular weight of 300.1 g/mol. BMTEH is an important intermediate for the synthesis of a variety of drugs and chemicals, and has been used in research for a variety of applications.
科学的研究の応用
ピラジノイソキノリン誘導体の合成
この化合物は、ピラジノイソキノリン誘導体の合成に使用されます 。これらの誘導体は、抗腫瘍、抗菌、抗炎症活性など、潜在的な薬理学的特性があるため、関心を集めています。4-ブロモフェニル基の存在は、これらの化合物の生物学的活性にとって重要となる可能性があります。
N-2-(4-ブロモフェニル)エチルクロロアセトアミドの開発
別の用途には、N-2-(4-ブロモフェニル)エチルクロロアセトアミドの合成があります 。この化合物は、さまざまな医薬品の製造における中間体として役立ちます。その合成は、ブロモフェニル基が他の有機分子との結合形成を促進する際の多様性を示しています。
アルキルアリールアミノスルフィドの生成
この化合物は、アルキルアリールアミノスルフィドの生成にも使用されます 。これらのスルフィドは、治療薬としての可能性を秘めた新しい化学物質の開発において重要です。このプロセスには、元素状硫黄とさまざまなハロゲン化物の使用が含まれており、この化合物の反応性と多段階化学合成における有用性を示しています。
ラットP2X7受容体のアンタゴニストおよびラジオリガンド
研究者は、この化合物を用いて、ラットP2X7受容体に対する強力で選択的なアンタゴニストおよびラジオリガンドを合成しました 。P2X7受容体は、炎症や疼痛の研究において重要であり、これらの受容体に対するアンタゴニストの開発は、関連する状態に対する新しい治療法につながる可能性があります。
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its diverse pharmacological effects .
Biochemical Pathways
Thiazole-containing compounds are known to activate or inhibit various biochemical pathways, leading to different physiological effects .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
生化学分析
Biochemical Properties
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, it has been observed to affect the activity of various enzymes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
At the molecular level, 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased acetylcholine levels . This compound may also interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride in laboratory settings have been studied to understand its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and enzyme inhibition, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to altered neurotransmission . Additionally, this compound may influence other metabolic pathways, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its localization within cells can influence its activity and function, affecting various biochemical pathways .
Subcellular Localization
The subcellular localization of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is essential for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGBWBFCWVFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




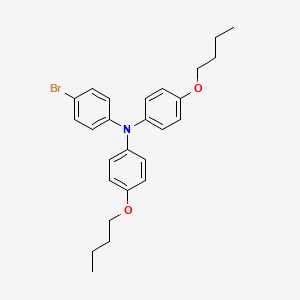

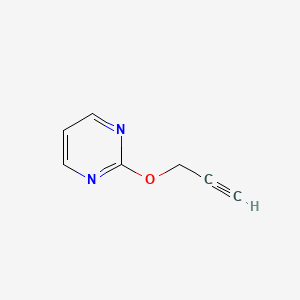
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)

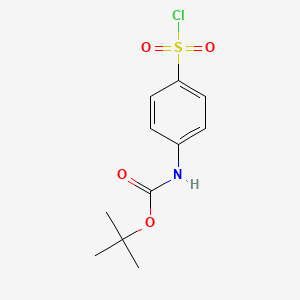
![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

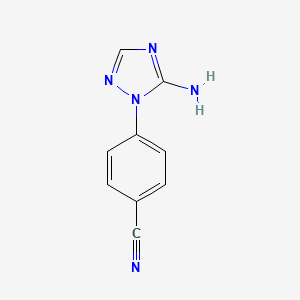
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
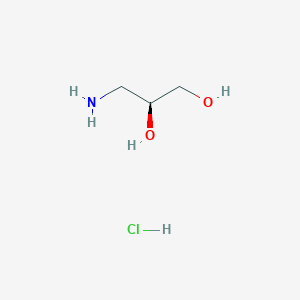
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
